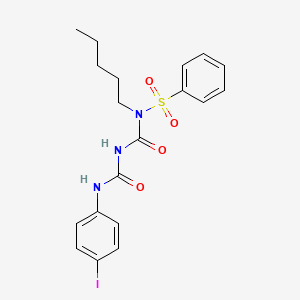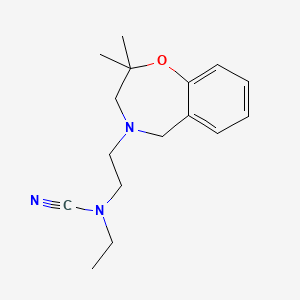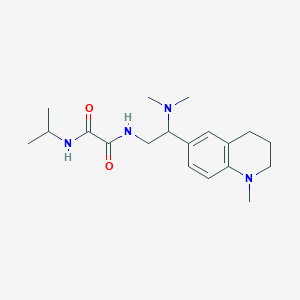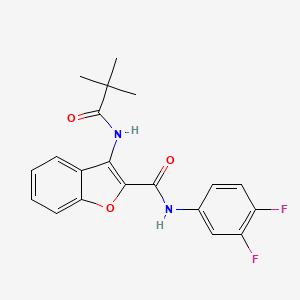![molecular formula C26H20ClN5O4 B2851543 N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea CAS No. 1112332-39-4](/img/structure/B2851543.png)
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea, also known as CMPD1, is a small molecule inhibitor that has been widely used in scientific research. CMPD1 is a potent and selective inhibitor of the serine/threonine protein kinase PIM1, which has been implicated in the development and progression of various cancers.
Wirkmechanismus
PIM1 is a serine/threonine protein kinase that plays a key role in regulating cell survival, proliferation, and differentiation. PIM1 has been shown to phosphorylate a variety of substrates, including pro-apoptotic proteins, transcription factors, and cell cycle regulators. Inhibition of PIM1 by N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea leads to the downregulation of PIM1 substrates, resulting in reduced cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
In addition to its role in cancer research, N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has also been shown to have other biochemical and physiological effects. Studies have shown that N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is its high selectivity for PIM1, which allows for specific targeting of this kinase in vitro and in vivo. N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has also been shown to have good pharmacokinetic properties, with a half-life of approximately 5 hours in mice. However, one limitation of N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is its relatively low potency, with an IC50 of approximately 400 nM for PIM1 inhibition.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea and PIM1 inhibition. One area of interest is the development of more potent and selective PIM1 inhibitors that can be used in cancer therapy. Another area of interest is the investigation of the role of PIM1 in other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the use of N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea as a tool to study PIM1 signaling pathways in vivo and in vitro may provide valuable insights into the role of this kinase in normal and disease states.
Synthesemethoden
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydro-pyrazine-3-carboxylate to form N-(3-chlorophenyl)-N'-[4-(2-phenyl-3-oxo-3,4-dihydropyrazin-2-yl)phenyl]urea. This compound is then treated with methoxyphenyl isocyanate to yield N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has been extensively used in scientific research to investigate the role of PIM1 in cancer development and progression. Studies have shown that PIM1 is overexpressed in various types of cancer, including leukemia, lymphoma, prostate, and breast cancer. Inhibition of PIM1 by N-(3-chlorophenyl)-N'-[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea has been shown to reduce cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O4/c1-15-3-12-20-23(34)21(26-30-24(31-36-26)16-4-10-19(35-2)11-5-16)13-32(25(20)28-15)14-22(33)29-18-8-6-17(27)7-9-18/h3-13H,14H2,1-2H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIAJLAESDIUNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclohexyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2851461.png)

![Pentyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B2851465.png)

![2-[3'-(3,4-Dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2851469.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2851473.png)
![Benzyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2851475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2851477.png)

![Methyl 2'-amino-1-isobutyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2851479.png)
